molecular formula C32H68N2O B14277319 N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine CAS No. 138510-58-4

N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine

Cat. No.: B14277319
CAS No.: 138510-58-4
M. Wt: 496.9 g/mol
InChI Key: XHYGKJQVHOQJSW-UHFFFAOYSA-N
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Description

N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine: is a complex organic compound characterized by its long alkyl chains and diamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with an alkyl halide, such as 2-undecylpentadecyl bromide, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of 1,3-diaminopropane attack the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Amides, nitriles

    Reduction: Simpler amines, hydrocarbons

    Substitution: Various substituted amines

Scientific Research Applications

N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The long alkyl chains allow the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function. The diamine groups can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

    1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the long alkyl chains.

    Ethylenediamine: Another diamine with two amine groups but a shorter carbon chain.

    Hexamethylenediamine: A diamine with a longer carbon chain but without the alkyl ether linkage.

Uniqueness: N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine is unique due to its combination of long alkyl chains and diamine functionality, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

138510-58-4

Molecular Formula

C32H68N2O

Molecular Weight

496.9 g/mol

IUPAC Name

N'-[3-(2-undecylpentadecoxy)propyl]propane-1,3-diamine

InChI

InChI=1S/C32H68N2O/c1-3-5-7-9-11-13-14-16-18-20-22-26-32(31-35-30-24-29-34-28-23-27-33)25-21-19-17-15-12-10-8-6-4-2/h32,34H,3-31,33H2,1-2H3

InChI Key

XHYGKJQVHOQJSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCCCCC)COCCCNCCCN

Origin of Product

United States

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